(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate
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Overview
Description
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenyl moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-amino-3-(3-nitrophenyl)propanoic acid and methyl chloroformate.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Esterification: The carboxylic acid group is then esterified using methyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protected amino group can be selectively deprotected, allowing for targeted interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate: The enantiomer of the compound, differing in the spatial arrangement of atoms.
Methyl 3-amino-3-(3-nitrophenyl)propanoate: Lacks the Boc protection on the amino group.
Ethyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate is unique due to its chiral nature and the presence of both a Boc-protected amino group and a nitrophenyl moiety. This combination of features makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research.
Properties
Molecular Formula |
C15H20N2O6 |
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Molecular Weight |
324.33 g/mol |
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(19)16-12(9-13(18)22-4)10-6-5-7-11(8-10)17(20)21/h5-8,12H,9H2,1-4H3,(H,16,19) |
InChI Key |
DYRRGNKJTXKVCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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